molecular formula C13H19NO B2379018 {1-[Amino(phenyl)methyl]cyclopentyl}methanol CAS No. 1859652-90-6

{1-[Amino(phenyl)methyl]cyclopentyl}methanol

Cat. No.: B2379018
CAS No.: 1859652-90-6
M. Wt: 205.301
InChI Key: XPYQFIOWYHKGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-[Amino(phenyl)methyl]cyclopentyl}methanol is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is characterized by the presence of an amino group attached to a phenylmethyl group, which is further connected to a cyclopentyl ring with a methanol group. This compound is used in various research and industrial applications due to its unique chemical properties.

Scientific Research Applications

{1-[Amino(phenyl)methyl]cyclopentyl}methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[Amino(phenyl)methyl]cyclopentyl}methanol typically involves the reaction of cyclopentylmethanol with benzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

{1-[Amino(phenyl)methyl]cyclopentyl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of {1-[Amino(phenyl)methyl]cyclopentyl}methanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylmethyl and cyclopentyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

    {1-[Amino(phenyl)methyl]cyclohexyl}methanol: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    {1-[Amino(phenyl)methyl]cyclobutyl}methanol: Contains a cyclobutyl ring instead of a cyclopentyl ring.

    {1-[Amino(phenyl)methyl]cyclopropyl}methanol: Features a cyclopropyl ring instead of a cyclopentyl ring.

Uniqueness

The uniqueness of {1-[Amino(phenyl)methyl]cyclopentyl}methanol lies in its specific ring structure, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .

Properties

IUPAC Name

[1-[amino(phenyl)methyl]cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c14-12(11-6-2-1-3-7-11)13(10-15)8-4-5-9-13/h1-3,6-7,12,15H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYQFIOWYHKGOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C(C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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